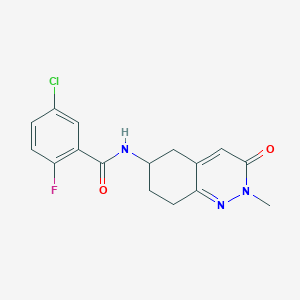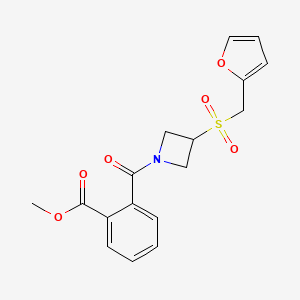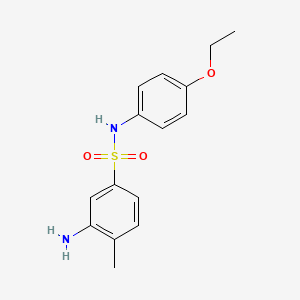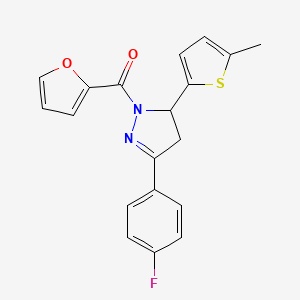![molecular formula C24H20FN3O5S B2498312 (2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide CAS No. 866348-18-7](/img/structure/B2498312.png)
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chromene compound class, including derivatives like the one , is known for a wide range of biological activities and chemical properties. Chromene derivatives have been extensively studied for their pharmacological potential and chemical behavior under various conditions.
Synthesis Analysis
Synthesis methods for chromene derivatives often involve palladium-catalyzed reactions, oxidative cyclization, and methoxycarbonylation processes. These methods provide efficient routes to complex chromene structures with high yields and selectivity. For example, the palladium-catalyzed oxidative cyclization-methoxycarbonylation approach has been used to synthesize heterocyclic derivatives with high yields (Pancrazzi et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which may exhibit various conformations. X-ray crystallography studies reveal that the chromene ring can adopt planar or non-planar conformations depending on the substitution pattern and the nature of the substituents (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. These reactions are influenced by the electronic and steric properties of the substituents on the chromene core. The reactivity of chromene derivatives makes them versatile intermediates in the synthesis of complex organic molecules.
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure and the nature of the substituents. For instance, the introduction of fluorine atoms can significantly affect the physical properties by altering the molecular polarity and crystal packing (Sinha et al., 2012).
Aplicaciones Científicas De Investigación
Chemical Sensing
Highly Selective Chemosensors : Research on coumarin derivatives, which are structurally similar to the specified compound, has led to the development of highly selective chemosensors for detecting ions like Cu2+ and H2PO4−. These chemosensors exhibit an "on-off-on" fluorescence response, demonstrating potential applications in environmental monitoring and biomedical diagnostics (Meng et al., 2018).
Material Science
Electrochromic and Electrofluorescent Materials : Investigations into polyamides with bis(diphenylamino)-fluorene units, which share a resemblance in molecular functionality with the specified compound, have shown promising applications in creating materials that exhibit dual-switching electrochromic and electrofluorescent properties. These materials are characterized by excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, suggesting their utility in advanced display and sensor technologies (Sun et al., 2016).
Organic Synthesis
Advanced Organic Synthesis Techniques : The synthesis of chromene derivatives, closely related to the compound of interest, showcases the versatility of these compounds in organic synthesis. Techniques such as the one-pot three-component protocol for creating indolyl-4H-chromene-3-carboxamides highlight their potential as intermediates in the synthesis of antioxidant and antibacterial agents, indicating a wide range of applications in pharmaceutical and chemical industries (Subbareddy & Sumathi, 2017).
Environmental Applications
Degradation of Environmental Pollutants : The study on the stability and degradation of fluorotelomer sulfonate, a compound related to perfluoroalkyl and polyfluoroalkyl substances (PFAS), under advanced oxidation processes, suggests potential applications in environmental remediation. The efficient degradation pathways identified for these compounds imply that structurally similar compounds, such as the one , could be explored for their environmental persistence and degradation behavior, contributing to pollution control and environmental protection (Yang et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKTUZOAQENO-PNHLSOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)
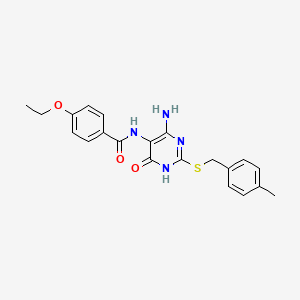

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
